molecular formula C16H20N4O2 B15120140 6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B15120140
M. Wt: 300.36 g/mol
InChI Key: CLJRYLXRICXTEK-UHFFFAOYSA-N
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Description

6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a methyl group, a pyrrolidine ring, a morpholine ring, and a carbonitrile group

Preparation Methods

The synthesis of 6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridine ring, followed by the introduction of the methyl group, the pyrrolidine ring, and the morpholine ring. The final step involves the addition of the carbonitrile group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Morpholine derivatives: These compounds contain the morpholine ring and may exhibit similar chemical reactivity.

    Pyridine derivatives: These compounds feature the pyridine ring and may have comparable chemical and biological properties

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

6-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H20N4O2/c1-12-4-5-13(10-17)15(18-12)20-8-9-22-14(11-20)16(21)19-6-2-3-7-19/h4-5,14H,2-3,6-9,11H2,1H3

InChI Key

CLJRYLXRICXTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCOC(C2)C(=O)N3CCCC3

Origin of Product

United States

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